3,6-Diethylphthalonitrile
Overview
Description
Scientific Research Applications
Optical and Electrochemical Properties
3,6-Diethylphthalonitrile has been used in the synthesis of various phthalocyanines, exhibiting unique optical and electrochemical properties. For example, Kimura et al. (2011) prepared octaethylphthalocyanines fused with tetrathiafulvalene units using this compound, revealing notable changes in UV-vis spectra and electrochemical properties upon interaction with trifluoroacetic acid (Kimura, Watanabe, & Namauo, 2011). Similarly, research by Kimura et al. (2008) on unsymmetrically substituted phthalocyanines with trithiole rings demonstrated that these compounds exhibit distinct optical and electrochemical characteristics, which are of interest in materials science (Kimura et al., 2008).
Synthesis and Characterization of Phthalocyanines
The synthesis and characterization of phthalocyanines using this compound as a precursor is another significant application. For instance, research by Kociscakova et al. (2019) involved the synthesis of non-peripherally substituted metal-free and zinc phthalocyanines bearing diethylamino groups, showcasing their spectral, photophysical, and acid-base properties (Kociscakova et al., 2019). Similarly, Saka et al. (2013) explored the synthesis of soluble peripherally tetra-substituted Co(II), Fe(II) phthalocyanines, demonstrating their spectroscopic characterization and catalytic activity in cyclohexene oxidation (Saka, Çakır, Bıyıklıoğlu, & Kantekin, 2013).
Photodynamic and Sonophotodynamic Therapies
This compound-derived phthalocyanines have also shown potential in photodynamic and sonophotodynamic therapies. A study by Farajzadeh et al. (2021) focused on the preparation of novel hexadeca-substituted phthalocyanines bearing fluorinated groups, evaluating their photophysicochemical, sonochemical, and biological properties. These compounds exhibited promising results in photodynamic antimicrobial therapies for infectious diseases treatment (Farajzadeh, Çelik, Atmaca, Özdemir, Gonca, Erdoğmuş, & Koçak, 2021).
Future Directions
The future directions of research on 3,6-Diethylphthalonitrile and related compounds could involve the development of new photosensitizers with enhanced tumor selectivity, improving the effectiveness of photodynamic therapy . Additionally, the exploration of new applications of these compounds in various fields could be a potential future direction.
Properties
IUPAC Name |
3,6-diethylbenzene-1,2-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-3-9-5-6-10(4-2)12(8-14)11(9)7-13/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AENCVFZQMQUYSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C=C1)CC)C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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